molecular formula C17H16N4O2S2 B3009058 4-(2-ethoxybenzyl)-1-(methylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1224002-96-3

4-(2-ethoxybenzyl)-1-(methylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B3009058
CAS No.: 1224002-96-3
M. Wt: 372.46
InChI Key: BTOTXGUJNNEJLK-UHFFFAOYSA-N
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Description

This compound belongs to the thieno-triazolo-pyrimidinone class, characterized by a fused tricyclic core with a thieno[2,3-e] ring system linked to a triazolo[4,3-a]pyrimidin-5(4H)-one scaffold. Key structural features include a 2-ethoxybenzyl substituent at position 4 and a methylthio group at position 1. These substituents influence its electronic, steric, and pharmacokinetic properties, making it a candidate for biological activity studies.

Properties

IUPAC Name

8-[(2-ethoxyphenyl)methyl]-12-methylsulfanyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S2/c1-3-23-13-7-5-4-6-11(13)10-20-15(22)14-12(8-9-25-14)21-16(20)18-19-17(21)24-2/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOTXGUJNNEJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-ethoxybenzyl)-1-(methylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a novel compound that has garnered attention in medicinal chemistry for its potential biological activities. This article will explore its synthesis, structure-activity relationships (SAR), and biological effects, particularly focusing on anticancer properties.

Chemical Structure and Properties

The compound's molecular formula is C17H16N4O2S2C_{17}H_{16}N_{4}O_{2}S_{2} with a molecular weight of 372.46 g/mol. It features a complex heterocyclic structure that includes thieno and triazole moieties, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC17H16N4O2S2
Molecular Weight372.46 g/mol
Purity≥ 95%

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate thieno and triazolo derivatives. A notable method includes the use of base-catalyzed cycloaddition reactions to form the desired heterocyclic structures efficiently. The reaction conditions are optimized to ensure high yields and purity of the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various in vitro assays. The National Cancer Institute (NCI) has screened similar compounds against a panel of 60 cancer cell lines. The results indicated significant cytotoxic effects against several types of cancer cells.

Key Findings:

  • Cell Lines Tested: Lung, breast, ovarian, leukemia, colon, kidney, melanoma, prostate, and central nervous system cancer lines.
  • Mechanism of Action: The compound appears to induce apoptosis and inhibit cell proliferation in sensitive cancer cell lines.
  • IC50 Values: Specific IC50 values for different cancer cell lines are still under investigation but preliminary data suggest promising results.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the thieno and triazolo rings can significantly enhance biological activity. For instance:

  • Substituents at specific positions on the benzyl group influence the potency and selectivity against cancer cells.
  • The presence of electron-donating or withdrawing groups can alter the compound's interaction with biological targets.

Case Studies

  • In Vitro Studies : A recent study demonstrated that compounds similar to this compound exhibited high cytotoxicity against melanoma SK-MEL-5 cell lines with minimal effects on normal cells (BJ-1) .
  • Molecular Docking Studies : These studies have been conducted to predict how well the compound binds to specific molecular targets associated with cancer progression. Preliminary docking results suggest strong interactions with proteins involved in cell cycle regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The table below highlights key analogs with modifications to the benzyl or thioether groups, along with their molecular formulas and weights:

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
4-(4-ethylbenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one C₂₃H₁₉FN₄OS₂ 450.6 4-ethylbenzyl, 4-fluorobenzylthio
1-((2-chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one C₂₃H₁₉ClN₄OS₂ 467.0 4-ethylbenzyl, 2-chlorobenzylthio
4-butyl-1-((3-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one C₁₉H₂₀N₄OS₂ 384.5 4-butyl, 3-methylbenzylthio
8-(3-Methoxyphenyl)-2-(methylthio)thiazolo[4,5-e][1,2,4]triazolo[1,5-c]pyrimidin-5(4H)-one C₁₄H₁₁N₅O₂S₂ 345.0 3-methoxyphenyl, methylthio

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., 4-fluoro in , 2-chloro in ) may alter binding affinity via inductive effects.
  • Steric Hindrance : The 3-methylbenzylthio group in introduces steric bulk, which could affect receptor interactions.
Stability and Reactivity
  • Dimroth Rearrangement: Thieno-triazolo-pyrimidines with electron-donating substituents (e.g., methoxy or ethoxy groups) resist rearrangement compared to halogenated analogs . The 2-ethoxybenzyl group in the target compound may enhance stability under basic conditions.
  • Synthetic Routes : Use of ZnCl₂ and triethylamine (e.g., ) is common for cyclization, but yields vary with substituents. For example, methylthio groups may simplify synthesis compared to bulkier thioethers.
Pharmacokinetic Considerations
  • Solubility : Smaller substituents (e.g., methylthio in ) improve aqueous solubility, whereas arylthio groups (e.g., bromobenzyl in ) reduce it.

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